1-(2H-1,3-benzodioxole-5-carbonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide is a complex organic compound with a unique molecular structure that incorporates a benzodioxole moiety and a thiadiazole ring. This compound is classified under the category of heterocyclic compounds due to its incorporation of nitrogen and sulfur in its structure. Its unique arrangement of functional groups suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The compound's CAS number is 1448035-72-0, and its molecular formula is C15H14N4O4S, with a molecular weight of approximately 346.36 g/mol . It falls under the classification of carboxamides and thiadiazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide can be achieved through several methods involving the reaction of precursor compounds. One common method includes:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide can be represented using various structural formulas. The SMILES notation for this compound is Cc1nnc(s1)NC(=O)C1CN(C1)C(=O)c1ccc2c(c1)OCO2
, indicating the presence of multiple functional groups including carbonyls, thiadiazole, and azetidine rings .
The compound can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound for enhanced biological activity or for synthesizing derivatives.
The mechanism of action for compounds like 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide typically involves:
Data on specific interactions would require empirical studies to elucidate precise mechanisms.
Empirical studies are necessary to quantify these properties accurately.
The applications of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide span various fields:
This compound represents a promising area for further research into its biological activities and potential therapeutic applications.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2